molecular formula C9H8N2O2 B1393594 1-Methyl-1H-indazole-4-carboxylic acid CAS No. 1071433-05-0

1-Methyl-1H-indazole-4-carboxylic acid

Cat. No. B1393594
M. Wt: 176.17 g/mol
InChI Key: TYQSPGDKGHTOLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indazole compounds involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . These methods have been used to synthesize a wide variety of 1H-indazoles .


Chemical Reactions Analysis

Indazole compounds can undergo various chemical reactions. For example, they can participate in 1,3-dipolar cycloaddition reactions with α-substituted α-diazomethylphosphonates and arynes . They can also react with aryl iodides to form N-acyl-N′,N′-disubstituted hydrazines .

Scientific Research Applications

Antispermatogenic Activity

1-Methyl-1H-indazole-4-carboxylic acid derivatives, particularly halogenated ones, have shown potent antispermatogenic activity. Studies on compounds like 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid and its derivatives indicate significant effects on testicular weight and inhibition of spermatogenesis (Corsi & Palazzo, 1976).

Anti-inflammatory and Analgesic Properties

Derivatives of 1H-pyridin-4-yl-indazole-3-carboxylic acid, synthesized from 1-Methyl-1H-indazole-4-carboxylic acid, have been evaluated for their anti-inflammatory and analgesic activities. These derivatives demonstrate promising potential in this domain (Reddy et al., 2015).

Structural and Energetic Analysis

The molar standard enthalpy of formation in both condensed and gas phases of 1-methyl-1H-indazole-6-carboxylic methyl ester and related compounds has been analyzed. This study is crucial for understanding the energetic and structural influences of carbonyl and acetate groups in these compounds (Orozco-Guareño et al., 2019).

Crystal Structure Examination

The crystal structure of compounds such as 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid has been studied to understand its polymorphic forms. Such studies help in stabilizing these compounds for better bioactivity and therapeutic activity (Hu Yong-zhou, 2008).

Synthesis of Novel Derivatives

Efforts in synthesizing new derivatives of 1-Methyl-1H-indazole-4-carboxylic acid, such as 2-(substituted)-5-(1-methyl-1H-indazol-3-yl)-oxazoles, have been documented. These studies contribute to expanding the chemical diversity and potential applications of the compound (Reddy et al., 2013).

Safety And Hazards

The safety data sheet for a similar compound, 1-Methyl-1H-imidazole-4-carboxaldehyde, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Coordination polymers based on 1H-indazole-4-carboxylic acid have been synthesized and show interesting magnetic, luminescence, and biological properties . These materials could be further investigated for potential applications in the field of luminescent materials with biomedical applications .

properties

IUPAC Name

1-methylindazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-8-4-2-3-6(9(12)13)7(8)5-10-11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQSPGDKGHTOLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC(=C2C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680947
Record name 1-Methyl-1H-indazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-indazole-4-carboxylic acid

CAS RN

1071433-05-0
Record name 1-Methyl-1H-indazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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